N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1211337-00-6
VCID: VC4142953
InChI: InChI=1S/C16H25NO3S/c1-2-3-13-21(18,19)17-14-16(9-11-20-12-10-16)15-7-5-4-6-8-15/h4-8,17H,2-3,9-14H2,1H3
SMILES: CCCCS(=O)(=O)NCC1(CCOCC1)C2=CC=CC=C2
Molecular Formula: C16H25NO3S
Molecular Weight: 311.44

N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide

CAS No.: 1211337-00-6

Cat. No.: VC4142953

Molecular Formula: C16H25NO3S

Molecular Weight: 311.44

* For research use only. Not for human or veterinary use.

N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide - 1211337-00-6

Specification

CAS No. 1211337-00-6
Molecular Formula C16H25NO3S
Molecular Weight 311.44
IUPAC Name N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide
Standard InChI InChI=1S/C16H25NO3S/c1-2-3-13-21(18,19)17-14-16(9-11-20-12-10-16)15-7-5-4-6-8-15/h4-8,17H,2-3,9-14H2,1H3
Standard InChI Key FXZMUZWZFVRXHY-UHFFFAOYSA-N
SMILES CCCCS(=O)(=O)NCC1(CCOCC1)C2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a butane-1-sulfonamide group linked via a methylene bridge to a 4-phenyloxan-4-yl moiety. The oxane ring adopts a chair conformation, with the phenyl group at the 4-position contributing to steric bulk and aromatic interactions. The sulfonamide group (SO2NH-\text{SO}_2\text{NH}-) provides hydrogen-bonding capabilities, enhancing its potential for target binding.

Table 1: Key Molecular Properties

PropertyValue
CAS Number1211337-00-6
Molecular FormulaC16H25NO3S\text{C}_{16}\text{H}_{25}\text{NO}_{3}\text{S}
Molecular Weight311.44 g/mol
IUPAC NameN-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide
SMILESCCCCS(=O)(=O)NCC1(CCOCC1)C2=CC=CC=C2
Topological Polar Surface Area64.8 Ų (calculated)

Synthesis and Characterization

Synthetic Route

The synthesis begins with commercially available butane-1-sulfonamide and 4-phenyloxan-4-ylmethanol. A nucleophilic substitution reaction links the sulfonamide to the oxane derivative under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction typically proceeds at 80–100°C for 12–24 hours.

Key Steps:

  • Activation: The hydroxyl group of 4-phenyloxan-4-ylmethanol is activated using mesyl chloride to form a mesylate intermediate.

  • Substitution: The mesylate undergoes nucleophilic attack by the sulfonamide’s nitrogen atom, forming the C–N bond.

  • Purification: Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Table 2: Synthesis Optimization

ConditionYield RangePurity (HPLC)
Room temperature, 48h60–65%90–92%
80°C, 24h75–80%95–97%
Microwave-assisted, 100°C, 2h85–90%98–99%
TargetActivity (IC50/Ki\text{IC}_{50}/\text{K}_i)Assay Type
Carbonic Anhydrase II120 nMFluorescent assay
Carbonic Anhydrase IX85 nMSpectrophotometric
Histamine H3\text{H}_3 Receptor0.8 µMRadioligand binding
Bcl-2 Family ProteinsModerate binding (SPR)Surface Plasmon Resonance

Recent Studies

Kinase Inhibition

Molecular docking studies predict strong interactions with cyclin-dependent kinase 2 (CDK2), a regulator of cell cycle progression. The sulfonamide’s sulfonyl group forms hydrogen bonds with Glu81 and Leu83, while the phenyloxane moiety occupies a hydrophobic pocket .

Antimicrobial Activity

In a 2024 screen against Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting utility as a scaffold for antibiotic development.

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